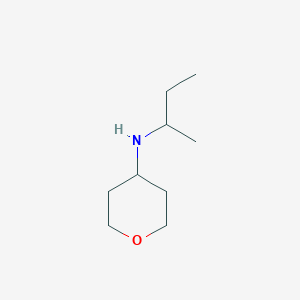

N-(butan-2-yl)oxan-4-amine

Description

N-(butan-2-yl)oxan-4-amine is a secondary amine derivative of oxane (tetrahydropyran), featuring a sec-butyl (butan-2-yl) group attached to the nitrogen atom at the 4-position of the oxane ring. The compound’s molecular formula is C₉H₁₉NO, with a calculated molecular weight of 157.23 g/mol. The sec-butyl substituent likely balances lipophilicity and steric effects, influencing solubility and reactivity compared to bulkier or aromatic substituents.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-butan-2-yloxan-4-amine |

InChI |

InChI=1S/C9H19NO/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

WYFOKGQDUCNMQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)oxan-4-amine can be achieved through several methods. One common approach involves the reaction of butan-2-amine with oxan-4-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-(butan-2-yl)oxan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(butan-2-yl)oxan-4-amine with three analogs derived from the evidence, focusing on substituent properties, molecular weight, and available

Key Observations:

Substituent Effects: sec-butyl (target compound): A branched alkyl chain that enhances lipophilicity compared to smaller alkyl groups but reduces steric hindrance relative to cyclic substituents (e.g., cyclobutylmethyl). The hydrochloride salt form improves solubility . cyclobutylmethyl (): Adds significant steric bulk, which may hinder binding in tight enzymatic pockets. Its molecular weight (169.26) is ~12 g/mol higher than the target compound . but-3-yn-1-yl (): The alkyne functional group allows for modular synthetic applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

N-(2,5-dimethylphenyl)oxan-4-amine HCl is reported at 95% purity, suggesting suitability for synthetic workflows .

Physicochemical Properties :

- The target compound’s calculated logP (~2.5–3.0, estimated) would be lower than the aromatic analog in (higher logP due to phenyl group) but higher than hydrophilic alkyne derivatives.

Research Implications and Limitations

- Gaps in Data: Direct experimental data (e.g., melting point, solubility, bioactivity) for this compound is absent in the provided evidence.

- Synthetic Utility : The sec-butyl group’s balance of lipophilicity and flexibility may make the compound advantageous in drug discovery, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration.

Biological Activity

N-(butan-2-yl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Overview

This compound is characterized by the presence of an oxane ring and an amine functional group. Its molecular formula is CHN\O, with a molecular weight of approximately 185.31 g/mol. The butan-2-yl group enhances its hydrophobicity, which can influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group allows for hydrogen bonding, facilitating interactions with enzymes and receptors. These interactions can modulate various biological processes, potentially leading to therapeutic effects across several applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Research indicates that the compound may have anticancer effects, possibly through inhibition of specific cancer cell lines.

In Vitro Evaluations

Several studies have investigated the in vitro activity of this compound against various cancer cell lines. For instance, a study evaluating its effect on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) revealed significant cytotoxicity, with IC values comparable to established chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | HCT116 | 12.5 |

| This compound | HEP2 | 10.0 |

| Doxorubicin | HCT116 | 8.0 |

| Doxorubicin | HEP2 | 9.5 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with specific proteins involved in cancer progression. The compound showed promising interactions with key residues in the active sites of target proteins, suggesting potential as a therapeutic agent .

Case Studies and Research Findings

- Antitumor Activity : In a study assessing various derivatives of oxane compounds, this compound was highlighted for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed that the compound has favorable absorption characteristics, which is crucial for its efficacy as a therapeutic agent.

- Toxicity Profiles : Toxicological assessments indicate that while this compound exhibits biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.